molecular formula C11H14O4S B14279601 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 122718-21-2

2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid

Cat. No.: B14279601
CAS No.: 122718-21-2
M. Wt: 242.29 g/mol
InChI Key: KFSAEDJYMJWNLE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then hydrolyzed to produce 4-methoxybenzyl mercaptan. This intermediate is then reacted with 2-bromo-3-hydroxypropanoic acid under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The sulfanyl group can be reduced to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products:

    Oxidation: Formation of 2-oxo-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid.

    Reduction: Formation of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]thiol}propanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, which can modulate the activity of enzymes and proteins. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

    2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in thiol-disulfide exchange reactions.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the sulfanyl group and has a different substitution pattern on the aromatic ring.

    2-(4-Methylphenyl)propanoic acid: Lacks both the hydroxy and sulfanyl groups, resulting in different chemical properties and reactivity.

Uniqueness: 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

122718-21-2

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-hydroxy-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H14O4S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14)

InChI Key

KFSAEDJYMJWNLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)O

Origin of Product

United States

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